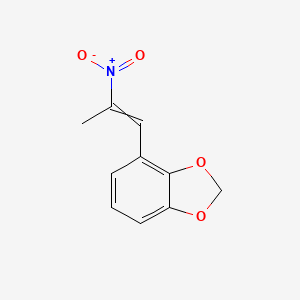

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

Description

Significance and Research Context of Nitroalkenes and Benzodioxole Derivatives

The academic importance of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is best understood by first considering the two principal functional groups within its structure: the nitroalkene group and the benzodioxole moiety.

Nitroalkenes , or nitro olefins, are organic compounds that feature both a nitro group (-NO₂) and an alkene (C=C) double bond. wikipedia.org This combination of functional groups results in unique chemical reactivity that makes them valuable intermediates in organic synthesis. wikipedia.org The high reactivity of nitroalkenes allows them to participate in a wide variety of chemical reactions, including Michael additions, cycloadditions, and cascade reactions. rsc.org Researchers utilize nitroalkenes as versatile building blocks for constructing more complex molecules, particularly nitrogen-containing heterocyclic compounds which are prevalent in natural products and pharmaceuticals. rsc.orgorganic-chemistry.org The flexibility of the nitro group, which can be transformed into other functional groups, further expands their synthetic utility. rsc.org The synthesis of nitroalkenes themselves is an active area of research, with methods like the Henry reaction (a type of nitroaldol reaction) being prominent. wikipedia.orgorganic-chemistry.org

Benzodioxole derivatives are characterized by a 1,3-benzodioxole (B145889) ring system, where a benzene (B151609) ring is fused to a dioxole ring. chemicalbook.com This structural motif is found in numerous natural products and is of significant interest in medicinal chemistry and pharmaceutical development. chemicalbook.comnih.gov The 1,3-benzodioxole structure often serves as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. chemicalbook.com Derivatives of this structure have been investigated for a wide range of potential therapeutic properties, including anti-inflammatory, neuroprotective, anticancer, and anticonvulsant activities. chemicalbook.comnih.govacs.org The inclusion of the benzodioxole moiety in a drug candidate can influence its metabolic stability and bioavailability. enamine.net For instance, it has been conjugated with other molecules to enhance anti-tumor efficiency in preclinical studies. nih.gov

Overview of Key Academic Research Areas for the Compound

Academic research on 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, also known by synonyms such as 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP), focuses primarily on its role as a chemical intermediate. lookchem.comchemspider.com Its structure, combining the reactive nitroalkene with the pharmaceutically relevant benzodioxole core, makes it a key precursor in the synthesis of other complex aromatic and pharmaceutical compounds.

One of the most documented areas of research is its use in the synthesis of amphetamine-class compounds. wikipedia.org Specifically, it is a direct precursor to 3,4-methylenedioxyamphetamine (MDA), which can be further processed to yield 3,4-methylenedioxymethamphetamine (MDMA). wikipedia.org This transformation involves the chemical reduction of the nitro group and the hydrogenation of the alkene double bond. wikipedia.org The synthesis pathway typically begins with the condensation reaction of piperonal (B3395001) (a benzodioxole derivative) and nitroethane to produce 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole. wikipedia.org

Beyond this specific application, the compound serves as a general intermediate in organic synthesis. For example, it is used to produce 1-Hydroxylamine-1-(3,4-methylenedioxyphenyl)-2-nitropropane. lookchem.com This highlights its utility as a starting material for creating more functionalized molecules within the broader context of pharmaceutical and chemical research.

The physical and chemical properties of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole have been cataloged in various chemical databases, providing foundational data for researchers. lookchem.comnih.gov

Table 1: Physicochemical Properties of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₄ | lookchem.comnih.gov |

| Molecular Weight | 207.18 g/mol | lookchem.comnih.gov |

| Melting Point | 94-96 °C | lookchem.com |

| Boiling Point | 336.7 °C at 760 mmHg | lookchem.com |

| Density | 1.343 g/cm³ | lookchem.com |

| Flash Point | 160.7 °C | lookchem.com |

Table 2: Compound Identifiers for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 5-(2-Nitroprop-1-enyl)-1,3-benzodioxole | lookchem.comnih.gov |

| CAS Registry Number | 5438-41-5 | lookchem.comnih.gov |

| PubChem CID | 226317 | nih.gov |

| ChemSpider ID | 196808 | chemspider.com |

| InChIKey | CCEVJKZHAJJQJR-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitroprop-1-enyl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOGDLITZIVKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C2C(=CC=C1)OCO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Structural Isomerism, and Conformational Analysis

Systematic Nomenclature and Common Research Designations

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 5-(2-nitroprop-1-enyl)-1,3-benzodioxole . nih.gov This name precisely describes the molecular architecture: a 1,3-benzodioxole (B145889) ring system substituted at the 5-position with a 2-nitroprop-1-enyl group.

In scientific literature and chemical databases, it is also known by several synonyms. These alternative names, while less formal than the IUPAC designation, are frequently encountered.

| Type of Name | Name |

| IUPAC Name | 5-(2-nitroprop-1-enyl)-1,3-benzodioxole |

| Common Synonym | 3,4-Methylenedioxy-1-(2-nitropropenyl)benzene |

| Other Synonym | 1-(3,4-methylenedioxyphenyl)-2-nitropropene |

| Abbreviation | MDP2NP |

It is important to note that while various designations are used, they all refer to the same molecular entity. The abbreviation MDP2NP is derived from one of its common synonyms, 3,4-methylenedioxyphenyl-2-nitropropene.

Geometric Isomerism of the Nitroprop-1-enyl Moiety (E/Z Isomers)

The presence of a carbon-carbon double bond in the nitroprop-1-enyl side chain gives rise to the possibility of geometric isomerism. This type of stereoisomerism, also known as cis-trans or E/Z isomerism, results from the restricted rotation around the double bond. studymind.co.uk The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) configurations.

For 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, the two possible geometric isomers are:

(E)-4-(2-Nitroprop-1-enyl)-1,3-benzodioxole: The higher priority groups on each carbon of the double bond are on opposite sides.

(Z)-4-(2-Nitroprop-1-enyl)-1,3-benzodioxole: The higher priority groups on each carbon of the double bond are on the same side. nih.gov

Computational studies on related β-nitrostyrenes have shown that the (E)-isomer is generally more stable than the (Z)-isomer. rsc.org The lower stability of the (Z)-isomer is attributed to steric hindrance between the nitro group and the phenyl ring, which forces the molecule out of planarity and reduces electron delocalization. rsc.org This energy difference between the isomers can influence their relative abundance in a mixture and their reactivity in chemical transformations. rsc.org

Conformational Studies and Molecular Geometry

The 1,3-benzodioxole ring itself is not perfectly planar. Computational studies have indicated that a slightly puckered or "flap" conformation is energetically favored over a planar one. researchgate.net This non-planarity is a result of complex electronic interactions within the dioxole ring.

The geometry of the nitroprop-1-enyl side chain is largely dictated by the configuration of the double bond. In the more stable (E)-isomer of related β-nitrostyrenes, the phenyl ring and the nitroalkene group tend to be coplanar to maximize conjugation. uc.pt However, the introduction of a methyl group on the β-carbon, as is the case in the subject compound, can introduce some torsional strain, leading to a slight deviation from planarity. researchgate.net This deviation can, in turn, affect the electronic properties and reactivity of the molecule. researchgate.net

Detailed molecular geometry parameters, such as bond lengths and angles, can be obtained through computational modeling and experimental techniques like X-ray crystallography. For example, a study on a related benzodioxole derivative provided precise bond lengths and angles for the ring system. researchgate.net

Electronic Structure and Reactivity Implications of the 1,3-Benzodioxole and Nitroprop-1-enyl Groups

The 1,3-benzodioxole (or methylenedioxy) group is generally considered to be an electron-donating group. wikipedia.org The oxygen atoms in the dioxole ring can donate electron density to the aromatic ring through resonance, thereby increasing the electron density of the benzene (B151609) ring. This electron-donating nature can influence the reactivity of the molecule in electrophilic aromatic substitution reactions.

In contrast, the nitroprop-1-enyl group is a strong electron-withdrawing group. The nitro group (-NO₂) is highly electronegative, and its presence in conjugation with the double bond makes the β-carbon of the alkene susceptible to nucleophilic attack. rsc.org This type of reaction is known as a Michael addition. rsc.org

The combination of these two opposing electronic effects within the same molecule creates a unique electronic profile. The electron-donating benzodioxole ring enhances the electron density of the aromatic system, while the electron-withdrawing nitroprop-1-enyl group polarizes the double bond, making the molecule a strong electrophile. researchgate.net Studies on similar β-nitrostyrene derivatives have shown that substituents on the phenyl ring have a significant impact on the electronic properties and reduction potentials of the nitroalkene moiety. researchgate.net An increase in the electron-donating properties of the substituent generally makes the reduction of the nitroalkene more difficult. researchgate.net

This electronic push-pull system is key to understanding the chemical behavior of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, particularly its role as a precursor in various chemical syntheses. The activated double bond is a prime target for nucleophiles, making it a versatile intermediate in the construction of more complex molecular architectures.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

The primary route for synthesizing 4-(2-nitroprop-1-enyl)-1,3-benzodioxole and related nitrostyrenes is through a condensation reaction that joins an aromatic aldehyde with a nitroalkane.

The most prominent and widely utilized method for the synthesis of 4-(2-nitroprop-1-enyl)-1,3-benzodioxole is the Nitroaldol or Henry Reaction. wikipedia.orgyoutube.com This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. In this specific synthesis, the key precursors are 1,3-benzodioxole-4-carbaldehyde (B60654) (piperonal) and nitroethane. wikipedia.org

The reaction is a base-catalyzed condensation. The basic catalyst facilitates the deprotonation of nitroethane at the carbon alpha to the nitro group, forming a resonance-stabilized carbanion (a nitronate). This nucleophilic anion then attacks the electrophilic carbonyl carbon of piperonal (B3395001). The initial product is a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the final nitroalkene product, 4-(2-nitroprop-1-enyl)-1,3-benzodioxole. The removal of the water molecule byproduct is crucial for driving the reaction towards the formation of the alkene. wikipedia.org

Commonly employed catalysts for this reaction include primary amines such as n-butylamine, methylamine, and ethylamine, as well as ammonium (B1175870) acetate (B1210297). wikipedia.org

Various adaptations to the classical Henry reaction have been explored to optimize reaction times, yields, and purity. The choice of solvent and catalyst, along with temperature control, are key variables in these optimizations.

For instance, the reaction can be carried out using glacial acetic acid as the solvent. researchgate.net The temperature is also a critical factor; while the initial condensation may occur at room temperature, heating or reflux is typically required to facilitate the dehydration of the β-nitro alcohol intermediate to form the desired double bond. youtube.com

The following table summarizes typical conditions and components used in the synthesis via the Henry Reaction.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Conditions |

| 1,3-Benzodioxole-4-carbaldehyde (Piperonal) | Nitroethane | n-Butylamine | Toluene | Reflux with water removal |

| 1,3-Benzodioxole-4-carbaldehyde (Piperonal) | Nitroethane | Ammonium Acetate | Glacial Acetic Acid | Heating/Reflux |

| 1,3-Benzodioxole-4-carbaldehyde (Piperonal) | Nitroethane | Methylamine | Ethanol | Room temperature followed by heating |

This table is generated based on typical Henry reaction conditions for analogous compounds. wikipedia.orgresearchgate.net

Modern synthetic approaches such as microwave-induced organic synthesis could also be applied to potentially reduce reaction times and improve yields, although specific literature for this exact compound is sparse. researchgate.net

Derivatization Strategies and Analogue Synthesis

The structure of 4-(2-nitroprop-1-enyl)-1,3-benzodioxole offers two main sites for chemical modification: the benzodioxole ring and the nitroprop-1-enyl side chain. These modifications allow for the synthesis of a wide range of analogues.

The benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. chemicalbook.com Introducing substituents onto the ring prior to the Henry reaction is a common strategy for creating analogues. Starting with substituted catechols to form modified benzodioxole precursors allows for the placement of various functional groups on the aromatic core. chemicalbook.com

Furthermore, existing 1,3-benzodioxole (B145889) derivatives, such as benzo[d] mdpi.comdioxole-5-carboxylic acid, can be used as starting points for more complex structures, like benzodioxole carboxamides, through amide coupling reactions. nih.gov This highlights the versatility of the benzodioxole scaffold in generating diverse chemical entities.

The nitroprop-1-enyl side chain is a versatile functional group that can undergo several important transformations, primarily reduction reactions. The double bond and the nitro group can be reduced either simultaneously or selectively, depending on the reagents and conditions employed. wikipedia.org

A complete reduction of both the alkene double bond and the nitro group yields the corresponding amine, 1-(1,3-benzodioxol-4-yl)propan-2-amine. Powerful reducing agents like lithium aluminum hydride (LAH) are commonly used for this transformation. Other reagents, such as catalytic hydrogenation using Raney nickel or Adams' catalyst (platinum dioxide), can also achieve this reduction. wikipedia.org

Alternatively, the nitroalkene can be reduced to the corresponding ketone, 1-(1,3-benzodioxol-4-yl)propan-2-one. This can be accomplished in a two-step process involving the reduction of the double bond using sodium borohydride (B1222165) to give the nitropropane derivative, followed by hydrolysis of the nitro group to a ketone, for example, using hydrogen peroxide and potassium carbonate. wikipedia.org Another method involves using iron as a reducing agent in the presence of an acid like HCl. wikipedia.org

The following table summarizes key reduction strategies for the side chain.

| Target Product | Reagent(s) | Functional Group Transformation |

| 1-(1,3-Benzodioxol-4-yl)propan-2-amine | Lithium Aluminum Hydride (LAH) | C=C → C-C and NO₂ → NH₂ |

| 1-(1,3-Benzodioxol-4-yl)propan-2-amine | Raney Nickel, H₂ | C=C → C-C and NO₂ → NH₂ |

| 1-(1,3-Benzodioxol-4-yl)propan-2-one | 1. Sodium Borohydride2. H₂O₂, K₂CO₃ | 1. C=C → C-C2. NO₂ → C=O |

| 1-(1,3-Benzodioxol-4-yl)propan-2-one | Iron (Fe), HCl | C=C → C-C and NO₂ → C=O (via intermediate) |

This table outlines common reduction pathways for nitrostyrene (B7858105) analogues. wikipedia.org

Reaction Mechanisms and Pathways

The synthesis of 4-(2-nitroprop-1-enyl)-1,3-benzodioxole via the Henry reaction proceeds through a well-established multi-step mechanism:

Deprotonation: A basic catalyst (B:) removes an acidic α-proton from nitroethane. The resulting negative charge is delocalized onto the oxygen atoms of the nitro group, forming a resonance-stabilized nitronate anion. This step is reversible. wikipedia.orgyoutube.com

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 1,3-benzodioxole-4-carbaldehyde. This forms a new carbon-carbon bond and results in a tetrahedral intermediate, a β-nitro alkoxide. wikipedia.org

Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the catalyst (BH⁺) or another proton source in the mixture, yielding a β-nitro alcohol. youtube.com

Dehydration: The final step is the elimination of a water molecule from the β-nitro alcohol to form the alkene double bond. This dehydration can be catalyzed by either acid or base and is typically promoted by heating. The removal of water shifts the equilibrium, driving the reaction to completion and yielding the final 4-(2-nitroprop-1-enyl)-1,3-benzodioxole product. wikipedia.orgresearchgate.net

The entire pathway is a classic example of a base-catalyzed aldol-type condensation followed by an elimination reaction.

Electrophilic Aromatic Substitution (if applicable for derivatization)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. However, the feasibility of EAS on 4-(2-nitroprop-1-enyl)-1,3-benzodioxole for derivatization is significantly hindered. The 2-nitroprop-1-enyl group is a strong electron-withdrawing group. lumenlearning.comyoutube.com This is due to both the inductive effect of the nitro group and the resonance effect of the entire unsaturated system conjugated with the aromatic ring.

Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making it less nucleophilic. masterorganicchemistry.comlatech.edu This deactivation destabilizes the carbocation intermediate (the sigma complex) that is formed during the EAS mechanism. libretexts.org Consequently, harsher reaction conditions would be required for an electrophilic substitution to occur, which could lead to undesired side reactions or decomposition of the starting material.

Furthermore, electron-withdrawing groups are typically meta-directing. youtube.comlibretexts.org In the case of 4-(2-nitroprop-1-enyl)-1,3-benzodioxole, the benzodioxole moiety is an activating, ortho, para-directing group. The strong deactivating and meta-directing influence of the 2-nitroprop-1-enyl substituent would likely override the directing effect of the benzodioxole ring, making selective derivatization via EAS challenging.

Reduction Reactions to Related Compounds (e.g., amphetamine precursors)

The reduction of the 2-nitroprop-1-enyl group is a pivotal transformation of 4-(2-nitroprop-1-enyl)-1,3-benzodioxole, leading to the formation of valuable amine compounds, including precursors for amphetamines. The reduction can proceed via different pathways, depending on the reducing agent and reaction conditions employed, yielding either the corresponding amine or the ketone. wikipedia.org

A variety of reducing agents have been utilized for the conversion of substituted nitrostyrenes to their corresponding amines. Commonly used reagents include lithium aluminum hydride (LAH), sodium borohydride, and catalytic hydrogenation. wikipedia.org

Lithium Aluminum Hydride (LAH): LAH is a potent reducing agent capable of reducing the nitro group and the alkene double bond to an amine. wikipedia.orgwikipedia.org This one-pot reduction is a common method for the synthesis of phenethylamines from nitrostyrenes. wikipedia.org

Sodium Borohydride: While sodium borohydride alone is generally not effective for the complete reduction of a nitro group to an amine, it can be used in combination with other reagents to achieve this transformation. For instance, a system of sodium borohydride and copper(II) chloride has been shown to be effective for the one-pot reduction of β-nitrostyrenes to phenethylamines. nih.govbeilstein-journals.org In the absence of such additives, sodium borohydride typically reduces the carbon-carbon double bond of the nitrostyrene, yielding the corresponding nitroalkane. wikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂ - Adams' catalyst). wikipedia.org Catalytic hydrogenation is an effective method for the reduction of both the nitro group and the double bond to afford the corresponding amine.

The following interactive data table summarizes various reduction methods for nitrostyrenes, which are applicable to 4-(2-nitroprop-1-enyl)-1,3-benzodioxole.

| Reducing Agent/System | Primary Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LAH) | 3,4-Methylenedioxyamphetamine (MDA) | A powerful, non-selective reducing agent. wikipedia.org |

| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | 3,4-Methylenedioxyamphetamine (MDA) | A milder, one-pot alternative to LAH. nih.govbeilstein-journals.org |

| Catalytic Hydrogenation (H₂/Pd-C) | 3,4-Methylenedioxyamphetamine (MDA) | A common and effective industrial method. mdma.ch |

| Iron in Acetic Acid (Fe/AcOH) | 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) | This method leads to the ketone intermediate. mdma.ch |

| Sodium Borohydride (NaBH₄) followed by H₂O₂/K₂CO₃ | 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) | A two-step process to form the ketone. wikipedia.org |

Condensation Reactions for Formation of Substituted Nitrostyrenes

The primary synthetic route to 4-(2-nitroprop-1-enyl)-1,3-benzodioxole is through a condensation reaction between piperonal (3,4-methylenedioxybenzaldehyde) and nitroethane. This reaction is a variant of the Henry reaction or Knoevenagel condensation. wikipedia.orgwikipedia.org The reaction involves the deprotonation of nitroethane by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of piperonal. The resulting β-nitro alcohol intermediate readily undergoes dehydration to yield the substituted nitrostyrene. wikipedia.org

Various catalysts can be employed to facilitate this condensation, often with the goal of improving yield and simplifying the reaction procedure. These catalysts are typically basic in nature.

| Aldehyde | Nitroalkane | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Piperonal | Nitroethane | n-Butylamine | Ethanol | Reflux | - |

| Piperonal | Nitroethane | Methylamine HCl / Sodium Carbonate | Ethanol | Room Temperature | 87 |

| Piperonal | Nitroethane | 2-Hydroxyethylammonium acetate (2-HEAA) | - | Room Temperature | 79 |

| Piperonal | Nitroethane | n-Pentylamine | - | 20 | 87 |

| Piperonal | Nitroethane | Methylamine | - | 20 | 87 |

Role as a Precursor or Synthetic Intermediate in Organic Synthesis

Substituted nitrostyrenes, such as 4-(2-nitroprop-1-enyl)-1,3-benzodioxole, are versatile intermediates in organic synthesis. nih.gov Their utility stems from the presence of two reactive functional groups: the nitro group and the carbon-carbon double bond.

The primary role of 4-(2-nitroprop-1-enyl)-1,3-benzodioxole as a synthetic intermediate is in the production of 3,4-methylenedioxyamphetamine (MDA) and its derivatives. wikipedia.orgmdma.ch As detailed in the section on reduction reactions, this compound can be efficiently converted to MDA, a substance with significant psychoactive properties.

Beyond this specific application, the chemical reactivity of the nitrostyrene moiety allows for a range of other transformations. The electron-deficient double bond is susceptible to nucleophilic attack in Michael additions, and the nitro group can be transformed into various other functional groups. nih.gov These reactions open pathways to a diverse array of substituted phenethylamine (B48288) and phenylpropane derivatives.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon) NMR are used to map the carbon-hydrogen framework of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole and its derivatives. researchgate.net

In ¹H NMR, the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide detailed information about the electronic environment and connectivity of the protons. For 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the benzodioxole ring, the vinylic proton, the methyl protons, and the methylene (B1212753) protons of the dioxole group. The coupling between adjacent protons, observed as splitting, helps to confirm the connectivity of the molecule's fragments. ethernet.edu.etcore.ac.uk

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. core.ac.uk The chemical shifts in the ¹³C NMR spectrum are indicative of the functional groups present, with the nitro-substituted alkene carbon and the aromatic carbons appearing in characteristic regions. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₆H₃) | 6.8 - 7.5 | 108 - 150 |

| Methylene Protons (O-CH₂-O) | ~6.0 | ~101 |

| Vinylic Proton (=CH) | 7.5 - 8.5 | 130 - 145 |

| Methyl Protons (CH₃) | ~2.5 | ~15 |

Note: These are approximate values and can vary based on the solvent and specific research derivative.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Studies

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the determination of the molecular formula with high accuracy. researchgate.netmdpi.com

In a mass spectrometer, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" that can be used to confirm the structure. For 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, common ionization techniques like Electrospray Ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺. nih.gov Subsequent fragmentation (MS/MS) could involve the loss of the nitro group (NO₂), the methyl group (CH₃), or cleavage at the vinylic bond, providing further structural confirmation. researchgate.net The characteristic fragments would correspond to the stable benzodioxole cation and various parts of the nitropropenyl side chain.

Table 2: Expected Mass Fragments for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole (Molecular Weight: 207.18 g/mol )

| Fragment | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 208.06 |

| [M-NO₂]⁺ | Loss of the nitro group | 161.07 |

| [C₈H₇O₂]⁺ | Benzodioxole carbaldehyde cation | 149.04 |

| [C₇H₅O₂]⁺ | Benzodioxole cation | 121.03 |

Note: m/z values are for the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov In the IR spectrum of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, characteristic absorption bands would confirm the presence of key structural features. researchgate.net The strong asymmetric and symmetric stretches of the nitro group (NO₂) are typically prominent. Other key signals include C=C stretching from the alkene and aromatic ring, C-H stretching, and the characteristic C-O stretches of the dioxole ring. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. mu-varna.bg The extensive conjugation in 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, involving the benzodioxole ring, the alkene double bond, and the nitro group, results in strong absorption in the UV-Vis region. The wavelength of maximum absorption (λmax) is characteristic of the compound's conjugated π-electron system. researchgate.netresearchgate.net This technique is particularly useful in research for quantifying the concentration of the compound in solution. science-softcon.de

Table 3: Characteristic IR Absorption Bands and UV-Vis Data

| Technique | Functional Group/Transition | Characteristic Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | Nitro (NO₂) Asymmetric Stretch | 1500 - 1550 |

| IR | Nitro (NO₂) Symmetric Stretch | 1340 - 1380 |

| IR | Alkene (C=C) Stretch | 1620 - 1680 |

| IR | Aromatic (C=C) Stretch | 1450 - 1600 |

| IR | Dioxole (C-O) Stretch | 1030 - 1250 |

| UV-Vis | π → π* Transition | ~320 - 380 nm |

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring in Research Studies

Chromatographic methods are essential for separating components of a mixture and are widely used in research to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis of non-volatile compounds like 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is commonly employed. researchgate.net A UV detector is typically used to monitor the eluting compounds, and the purity is determined by the relative area of the peak corresponding to the product. nih.gov

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, can also be used, potentially after derivatization to increase volatility. americanpharmaceuticalreview.com In a research context, both HPLC and GC are invaluable for tracking the consumption of starting materials and the formation of the desired product over time, allowing for the optimization of reaction conditions. mdpi.com

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are instrumental in predicting how a molecule like 4-(2-nitroprop-1-enyl)-1,3-benzodioxole might interact with biological targets, such as proteins and enzymes. While specific docking studies for this exact compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to hypothesize potential interactions based on its structural features.

The 1,3-benzodioxole (B145889) moiety is a common scaffold in various biologically active compounds. Docking studies on derivatives of 1,3-benzodioxole have revealed their potential to interact with a range of biological targets. For instance, benzodioxole-containing compounds have been investigated as potential anticancer agents, and docking simulations have been used to predict their binding affinity to target proteins involved in cancer progression.

It is important to note that the results of molecular docking are predictive and require experimental validation. However, they serve as a crucial first step in identifying potential biological targets and understanding the molecular basis of a compound's activity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. dtu.dk For 4-(2-nitroprop-1-enyl)-1,3-benzodioxole, DFT can provide insights into several key properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. For nitroalkenes, the strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making them good electrophiles and susceptible to nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. In 4-(2-nitroprop-1-enyl)-1,3-benzodioxole, the oxygen atoms of the nitro group and the dioxole ring would be expected to have a negative electrostatic potential, while the hydrogen atoms and the carbon atom attached to the nitro group would exhibit a positive potential.

Global Reactivity Descriptors: DFT calculations can also be used to determine global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of a molecule's reactivity. Nitroalkenes are generally characterized by a high electrophilicity index. nih.gov

A theoretical investigation of the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) was conducted at the DFT M06-2X/def2-TZVP level of theory, providing insights into possible reaction mechanisms and intermediates. researchgate.net Similar studies on nitrobenzene (B124822) molecules using DFT with 6-31G** basis sets have shown that the addition of a nitro group affects the electronic properties of the benzene (B151609) ring, leading to a smaller energy gap compared to benzene itself. semanticscholar.org

| Parameter | Predicted Property/Information |

|---|---|

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability; expected to be low due to the nitro group. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. |

| Global Electrophilicity Index (ω) | Quantifies the electrophilic nature of the molecule. |

Prediction of Pharmacokinetic Parameters (excluding human absorption/metabolism data)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their potential therapeutic success. nih.govjournalofchemistry.org For 4-(2-nitroprop-1-enyl)-1,3-benzodioxole, several key pharmacokinetic parameters can be estimated using computational models.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. It influences solubility, absorption, and distribution. A balanced logP is often desirable for drug candidates.

Water Solubility (logS): Aqueous solubility is a critical factor for drug absorption and distribution. Poor water solubility can lead to low bioavailability.

Molecular Weight (MW): Molecular weight is a fundamental property that influences various pharmacokinetic parameters. According to Lipinski's rule of five, a molecular weight of less than 500 g/mol is generally preferred for oral bioavailability.

Polar Surface Area (PSA): The topological polar surface area (TPSA) is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Number of Rotatable Bonds: The number of rotatable bonds affects the conformational flexibility of a molecule, which can influence its binding to targets and its pharmacokinetic properties.

| Pharmacokinetic Parameter | Predicted Influence |

|---|---|

| Lipophilicity (logP) | Influences solubility, absorption, and distribution. |

| Water Solubility (logS) | Crucial for absorption and distribution. |

| Molecular Weight | Affects overall pharmacokinetics. |

| Polar Surface Area (PSA) | Predicts transport properties. |

| Number of Rotatable Bonds | Impacts conformational flexibility and binding. |

Structure-Property Relationships Derived from Theoretical Calculations

Theoretical calculations provide a foundation for understanding the relationship between the chemical structure of 4-(2-nitroprop-1-enyl)-1,3-benzodioxole and its physicochemical properties. The PubChem database provides several computed properties for this compound. nih.gov

Molecular Formula and Weight: The molecular formula is C10H9NO4, and the molecular weight is approximately 207.18 g/mol . nih.gov This low molecular weight is generally favorable for drug-likeness.

XLogP3: The computed XLogP3 value is 2.2, indicating a moderate level of lipophilicity. nih.gov

Hydrogen Bond Donor and Acceptor Count: The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors (the oxygen atoms of the nitro and dioxole groups). nih.gov This suggests it can accept hydrogen bonds from biological macromolecules.

Rotatable Bond Count: It has 2 rotatable bonds, indicating a relatively rigid structure. nih.gov

Topological Polar Surface Area (TPSA): The TPSA is 65.9 Ų, which is within the range generally considered favorable for good oral bioavailability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on 1,3-benzodioxole derivatives have been conducted to correlate their structural features with various biological activities. researchgate.netnih.gov These studies often use descriptors derived from theoretical calculations, such as electronic and steric parameters, to build predictive models. For 4-(2-nitroprop-1-enyl)-1,3-benzodioxole, the electronic properties of the nitropropene side chain combined with the steric and electronic contributions of the benzodioxole ring are expected to be key determinants of its biological activity. The electron-withdrawing nature of the nitro group is a significant feature that influences the reactivity of the double bond. researchgate.net

| Property | Computed Value/Information | Reference |

|---|---|---|

| Molecular Formula | C10H9NO4 | nih.gov |

| Molecular Weight | 207.18 g/mol | nih.gov |

| XLogP3 | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 65.9 Ų | nih.gov |

Pharmacological and Biological Research in Vitro and Pre Clinical Investigations

Antimicrobial Activities and Mechanisms

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, also known as Nitropropenyl benzodioxole (NPBD), has demonstrated significant antimicrobial properties across a wide range of microorganisms in preclinical studies. nih.govnih.gov As one of the most active nitroalkenyl benzene (B151609) derivatives, its mechanism is linked to its function as a thiol oxidant and an inhibitor of cysteine-based molecules, such as protein tyrosine phosphatases (PTPs). nih.govnih.govresearchgate.net

Research has established that 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole possesses broad-spectrum microbicidal activity against numerous Gram-negative and the majority of Gram-positive bacterial species. nih.govresearchgate.net Its efficacy extends to pathogens affecting the skin, as well as the respiratory, urogenital, and intestinal tracts. researchgate.net The compound is also active against strict anaerobes and intracellular pathogens. nih.govresearchgate.net Studies indicate that its antibacterial activity is more pronounced against Gram-positive bacteria and fungi compared to enteric Gram-negative rods. nih.govresearchgate.net Furthermore, the compound has shown effectiveness against antibiotic-resistant strains and cells that are slowly replicating or dormant. researchgate.net

The proposed mechanism of action suggests that NPBD acts as a tyrosine mimetic, competitively inhibiting bacterial PTPs, which are enzymes crucial for various bacterial processes, including virulence. nih.gov Unlike many conventional antibiotics, NPBD does not appear to affect major targets such as ATP production, cell wall or membrane integrity, or the transcription and translation of RNA. nih.gov

The antibacterial efficacy of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole has been evaluated against several specific bacterial pathogens.

Staphylococcus and Enterococcus : The compound has shown effectiveness against Gram-positive bacteria, including clinical isolates of Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium that are resistant to other antibiotics, suggesting a lack of cross-resistance. researchgate.net

Yersinia : NPBD is particularly active against Yersinia enterocolitica, with a reported Minimum Inhibitory Concentration (MIC) of 16 µg/mL. researchgate.net It has been shown to inhibit virulence factors associated with PTPs, including the adherence to and invasion of mammalian cells by Y. enterocolitica. nih.govresearchgate.net

Chlamydia : As an intracellular pathogen, Chlamydia trachomatis is susceptible to NPBD. The compound acts within the host cells to inhibit the early developmental stages of the chlamydial infection cycle, a process known to involve the sequestration of host cell PTPs. nih.gov

Mycobacterium tuberculosis : In vitro studies have confirmed that 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is active against the intracellular pathogen Mycobacterium tuberculosis. nih.govresearchgate.net

| Bacterial Species | Gram Stain | Type | Observed Activity / Finding | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Positive | Extracellular | Effective against antibiotic-resistant clinical isolates. | researchgate.net |

| Enterococcus faecalis | Positive | Extracellular | Effective against antibiotic-resistant clinical isolates. | researchgate.net |

| Enterococcus faecium | Positive | Extracellular | Effective against antibiotic-resistant clinical isolates. | researchgate.net |

| Yersinia enterocolitica | Negative | Extracellular | Active with MIC of 16 µg/mL; inhibits cell adherence and invasion. | nih.govresearchgate.net |

| Chlamydia trachomatis | N/A | Obligate Intracellular | Inhibits early stages of the intracellular infection cycle. | nih.gov |

| Mycobacterium tuberculosis | N/A (Acid-Fast) | Intracellular | Demonstrated activity against this intracellular pathogen. | nih.govresearchgate.net |

Antifungal Activity

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is recognized as a potent antifungal agent, demonstrating high activity in Minimum Inhibitory Concentration (MIC) assays against a wide, phylogenetic diversity of saprophytic, commensal, and parasitic fungi. nih.govresearchgate.netnih.gov Its antifungal activity profile has been compared to that of established antifungal drugs Amphotericin B and Miconazole. nih.gov Research indicates that long-term exposure to the compound did not induce resistant or drug-tolerant strains in major fungal pathogens. nih.gov

The compound exhibits strong activity against numerous clinically relevant fungal species.

Candida albicans : NPBD is active against C. albicans. Studies have shown it demonstrates different dynamic kill rates depending on the growth conditions. nih.gov

Aspergillus fumigatus : Similar to its effect on C. albicans, NPBD shows varied patterns of kill rates against A. fumigatus under different growth conditions. nih.gov

Beyond these, NPBD has also been reported to be active against other fungal species, including Blastomyces dermatidis, Histoplasma capsulatum, Coccidioides species (MIC₉₀ 0.25–2 mg/L), Cryptococcus gattii (2 mg/L), and Candida glabrata (0.5–2 mg/L). nih.gov

| Fungal Species | Type | Observed Activity / Finding | Reference |

|---|---|---|---|

| Candida albicans | Yeast | Active with varying kill rates based on growth conditions; rapidly fungicidal against non-replicating forms. | nih.gov |

| Aspergillus fumigatus | Mold | Active with varying kill rates based on growth conditions; rapidly fungicidal against microconidia. | nih.gov |

| Candida glabrata | Yeast | Active with MIC range of 0.5–2 mg/L. | nih.gov |

| Cryptococcus gattii | Yeast | Active with MIC of 2 mg/L. | nih.gov |

| Blastomyces dermatidis | Dimorphic Fungus | Active with MIC₉₀ range of 0.25–2 mg/L. | nih.gov |

| Histoplasma capsulatum | Dimorphic Fungus | Active with MIC₉₀ range of 0.25–2 mg/L. | nih.gov |

| Coccidioides species | Dimorphic Fungus | Active with MIC₉₀ range of 0.25–2 mg/L. | nih.gov |

The mechanism of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole against fungi is primarily fungicidal. nih.gov It has been shown to be fungicidal to all tested fungal species with the exception of dermatophytic fungi. nih.govresearchgate.net The compound is rapidly fungicidal against non-replicating vegetative forms of fungi as well as microconidia. nih.gov While it is less potent against Candida species than Amphotericin B and Miconazole, it is more rapidly fungicidal, as measured by the ratio of Minimum Fungicidal Concentration (MFC) to MIC. nih.gov

Antiprotozoal and Antileishmanial Properties

In addition to its antibacterial and antifungal effects, 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole has shown activity against protozoan parasites. Specifically, it is reported to be active against the malaria-causing intracellular parasite Plasmodium falciparum. nih.gov

Anticancer Activity Research (In Vitro Cell Line Studies)

Research into the anticancer properties of nitrostyrene (B7858105) derivatives, including compounds structurally related to 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, has demonstrated significant potential in preclinical settings. These compounds are noted for their ability to suppress the growth of various cancer cell lines and trigger programmed cell death.

While specific IC50 values for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines are not extensively documented in publicly available literature, the broader class of β-nitrostyrene derivatives has shown potent cytotoxic effects. For instance, the related compound 3,4-methylenedioxy-β-nitrostyrene (MNS) has been found to inhibit growth and induce apoptosis in tumor cells. nih.gov Studies on other synthetic β-nitrostyrene derivatives have confirmed their efficacy in suppressing cancer cell proliferation. nih.govresearchgate.net

One such derivative, CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene), has demonstrated significant cytotoxicity against various breast cancer cell lines, as detailed in the table below. nih.gov This suggests that the β-methyl-β-nitrostyrene scaffold, which is present in 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, is a key contributor to its antiproliferative activity. The effects are often dose-dependent, leading to a reduction in cancer cell viability. nih.gov

Table 1: In Vitro Cytotoxicity of a Representative β-Nitrostyrene Derivative (CYT-Rx20) This table displays data for a structurally related compound to illustrate the potential activity of the β-nitrostyrene class.

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 0.81 ± 0.04 |

| MDA-MB-231 | Breast Adenocarcinoma | 1.82 ± 0.05 |

| ZR-75-1 | Breast Carcinoma | 1.12 ± 0.06 |

The anticancer effects of β-nitrostyrene compounds are strongly linked to their ability to induce apoptosis, or programmed cell death. nih.govnih.gov This process is characterized by a series of distinct molecular and morphological events, including chromatin condensation, activation of caspases, and membrane blebbing. nih.gov

The induction of apoptosis by this class of compounds is often mediated by the generation of intracellular reactive oxygen species (ROS). nih.gov An increase in ROS can lead to DNA damage and mitochondrial dysfunction, which are critical triggers for the apoptotic cascade. nih.gov The process typically involves the activation of key executioner enzymes, such as caspase-3, which then cleave various cellular substrates, leading to the systematic disassembly of the cell. nih.gov Furthermore, the pro-apoptotic effects of nitrostyrenes have been associated with the inhibition of cellular protein phosphatases, which disrupts critical cell signaling pathways that promote survival. nih.gov For example, inhibition of certain phosphatases can lead to the hyperphosphorylation of anti-apoptotic proteins like Bcl-2, thereby neutralizing their protective function and allowing apoptosis to proceed. nih.gov

Molecular Mechanisms of Action

The biological activities of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole and related nitrostyrenes are rooted in their interaction with specific molecular targets, most notably protein tyrosine phosphatases (PTPs).

trans-β-Nitrostyrene (TBNS) and its derivatives have been identified as potent, slow-binding inhibitors of several protein tyrosine phosphatases. acs.org This includes the human enzyme Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic pathways, and YopH, a virulence factor and PTP from the pathogenic bacteria Yersinia. acs.org

These compounds function as active-site-directed inhibitors, meaning they bind to the same catalytic site as the natural substrate. acs.org This mode of action implies a competitive relationship with the substrate; the inhibitor and substrate cannot bind to the enzyme simultaneously. Kinetic studies have shown that nitrostyrene derivatives can achieve moderate potencies, with inhibition constants (KI*) in the low micromolar range for enzymes like PTP1B and YopH. acs.org

Table 2: Inhibition of Various Protein Tyrosine Phosphatases by trans-β-Nitrostyrene (TBNS) Derivatives This table presents data for the general class of TBNS derivatives to illustrate their inhibitory potential.

| Enzyme | Source | Inhibition Constant (KI*) Range (µM) |

|---|---|---|

| PTP1B | Human | 1 - 10 |

| SHP-1 | Human | 1 - 10 |

| YopH | Yersinia | 1 - 10 |

The mechanism of PTP inhibition by nitrostyrene derivatives is attributed to the chemical reactivity of the electrophilic nitroalkene group (in this case, the nitropropenyl moiety). acs.org PTPs have a highly reactive cysteine residue in their active site, which is essential for catalysis. nih.gov The carbon-carbon double bond in the nitropropenyl group is electron-deficient, making it susceptible to attack by nucleophiles like the thiolate anion of the catalytic cysteine. h1.co

The proposed mechanism involves a two-step process. First, the nitrostyrene compound binds non-covalently to the PTP active site. This is followed by a nucleophilic attack from the active site cysteine on the electrophilic nitro group of the inhibitor. This attack results in the formation of a reversible, covalent adduct between the enzyme and the inhibitor. acs.org This covalent modification of the catalytic cysteine effectively inactivates the enzyme, preventing it from carrying out its normal function of dephosphorylating substrates. acs.org

Interaction with Redox Thiols and Oxidative Stress Pathways

Research indicates that a significant aspect of the mechanism of action for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole involves its interaction with cellular thiols, leading to oxidative stress. As a nitroalkenyl benzene derivative, the compound is classified as a thiol oxidant. The core chemical structure, featuring a nitroalkene group (a β-nitrostyrene derivative), acts as an electrophile.

This electrophilic nature facilitates a reaction known as a Michael addition, where the compound readily reacts with nucleophilic biological thiols. nih.govmdpi.comnih.gov Key intracellular redox thiols, such as the cysteine residues in glutathione (B108866) (GSH) and various proteins, can be alkylated through this mechanism. nih.gov The covalent adduction of these thiols disrupts their function and can lead to the depletion of the cellular pool of reduced thiols like GSH. nih.gov

The depletion of the glutathione pool compromises the cell's primary defense against reactive oxygen species, leading to a state of oxidative stress. This mechanism is supported by findings that the bactericidal activity of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is diminished in the presence of external thiols, which confirms that thiol oxidation and the induction of oxidative stress are key contributors to its lethal effect on microbes.

Non-PTP Related Mechanisms (e.g., effects on TLR4-NF-κB signaling pathway in macrophages)

Currently, there is no publicly available scientific literature detailing the effects of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole on the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway in macrophages. Investigations into this specific non-protein tyrosine phosphatase (PTP) related mechanism have not been reported in the available research.

Lack of Effect on Major Conventional Antibacterial Targets

Investigations into the antibacterial mechanism of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole have shown that it does not operate through the disruption of major conventional antibacterial targets. Studies have demonstrated that the compound does not interfere with several essential bacterial processes that are the targets of many common antibiotics. These unaffected pathways include:

ATP Production: The compound does not inhibit the primary energy-generating pathways of the bacterial cell.

Cell Wall Integrity: It does not disrupt the synthesis or structure of the bacterial cell wall.

Transcription and Translation: The processes of converting genetic information from DNA to RNA and synthesizing proteins are not affected.

This lack of activity against traditional targets indicates a novel mechanism of action, distinguishing it from many established classes of antibiotics.

Inhibition of Microbial Virulence Factors

Beyond direct antimicrobial activity, 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole has been shown to inhibit several key virulence factors in different bacterial species. These effects disrupt the ability of bacteria to establish infection and cause disease, representing an anti-virulence approach to antimicrobial therapy.

Impact on Endospore Formation (e.g., Bacillus cereus)

The compound has been found to inhibit the formation of endospores in Bacillus cereus. Endospores are highly resilient, dormant structures that allow bacteria to survive harsh environmental conditions and are critical for the transmission of certain diseases. By inhibiting this sporulation process, the compound can reduce the persistence and transmission of the pathogen. nih.gov

Modulation of Prodigiosin Secretion (e.g., Serratia marcescens)

In Serratia marcescens, 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole inhibits the secretion of prodigiosin. Prodigiosin is a characteristic red pigment produced by S. marcescens that has been linked to the bacterium's virulence, possessing immunosuppressive and other pathogenic properties. The modulation of this secondary metabolite points to an interference with the bacterium's quorum sensing or metabolic pathways related to virulence.

Inhibition of Bacterial Motility (e.g., Proteus spp.)

The compound effectively inhibits motility in Proteus species. Proteus, particularly Proteus mirabilis, is known for its characteristic "swarming" motility, a rapid, coordinated movement across surfaces that is a critical virulence factor in urinary tract infections, allowing the bacteria to ascend and colonize the urinary tract. nih.govnih.govresearchgate.net Inhibition of this motility is a key anti-virulence action.

Table 1: Summary of Anti-Virulence Factor Activity

| Virulence Factor | Target Organism | Observed Effect |

|---|---|---|

| Endospore Formation | Bacillus cereus | Inhibition of sporulation |

| Prodigiosin Secretion | Serratia marcescens | Inhibition of pigment production |

| Bacterial Motility | Proteus spp. | Inhibition of swarming motility |

Attenuation of Adherence and Invasion (e.g., Yersinia enterocolitica, Chlamydia trachomatis)

Research into the anti-infective properties of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, also known as Nitropropenyl Benzodioxole (NPBD), has demonstrated its potential to interfere with bacterial virulence mechanisms, specifically the adherence to and invasion of host cells.

Inhibition of Yersinia enterocolitica

Studies have shown that 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole can inhibit the adherence and invasion of mammalian cells by Yersinia enterocolitica. nih.gov This pathogenic bacterium is a significant cause of gastroenteritis, and its ability to adhere to and invade intestinal cells is crucial for its virulence. The inhibitory action of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole on these processes suggests its potential as an anti-virulence agent. While the precise quantitative details of this inhibition are not extensively documented in publicly available literature, the compound's activity points to a mechanism that disrupts the bacterium's ability to establish an infection.

Inhibition of Chlamydia trachomatis

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole has also been shown to act intracellularly, inhibiting the early developmental stages of the Chlamydia trachomatis infection cycle in mammalian cells. nih.gov C. trachomatis is an obligate intracellular bacterium responsible for a common sexually transmitted infection. Its developmental cycle involves the transition between infectious elementary bodies (EBs) and replicative reticulate bodies (RBs) within a host cell inclusion. Research indicates that 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole interferes with this progression. In one study, the compound was tested in a concentration range of 0.5-5 µg/mL to assess its inhibitory effects on C. trachomatis infection in McCoy cells. nih.gov The findings suggest that the compound disrupts the pathogen's ability to successfully replicate and mature within the host cell.

Inhibitory Activity of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

| Pathogen | Effect | Tested Concentration Range | Reference |

|---|---|---|---|

| Yersinia enterocolitica | Inhibition of adherence and invasion of mammalian cells | Not specified | nih.gov |

| Chlamydia trachomatis | Inhibition of early developmental stages | 0.5-5 µg/mL | nih.gov |

Structure-Activity Relationship (SAR) Studies

Influence of the Nitropropenyl Side Chain vs. Nitroethenyl

A key feature of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is the nitropropenyl side chain. Comparative studies have indicated that this moiety is crucial for its antimicrobial activity. Research has shown that nitropropenyl benzenes generally exhibit greater antibacterial and antifungal activity than their corresponding nitroethenyl counterparts. nih.gov This suggests that the additional methyl group on the propenyl chain enhances the compound's biological effects.

Effects of Substituents on the Benzene Ring (e.g., fluoro, methylenedioxy, thiazole)

The substitution pattern on the benzene ring significantly modulates the biological activity of benzodioxole derivatives.

Fluoro Substituents: The introduction of fluorine atoms can alter the electronic properties and lipophilicity of a molecule, often leading to enhanced biological activity. In a study of spirooxindole pyrrolidine (B122466) derivatives incorporating a benzodioxole chalcone, a compound with a fluoro-group at the C-3 position showed stronger inhibition against α-glucosidase and α-amylase enzymes, suggesting that fluorine substitution can positively influence the therapeutic potential of benzodioxole-containing compounds. nih.gov

Methylenedioxy Group: The 1,3-benzodioxole (B145889) (methylenedioxy) ring itself is a critical pharmacophore. Its presence is a defining feature of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole and contributes to its biological activity profile. This moiety is found in numerous naturally occurring and synthetic compounds with diverse pharmacological properties.

Thiazole (B1198619) Ring: The incorporation of a thiazole ring into molecules containing a benzodioxole unit has been explored to create hybrid compounds with potential antimicrobial and other biological activities. Studies on such hybrid molecules indicate that the combination of these two heterocyclic systems can lead to compounds with significant biological effects. nih.govresearchgate.net For instance, certain thiazole derivatives have demonstrated a range of activities, and SAR studies have revealed that the nature and position of substituents on the thiazole and associated rings are critical for their potency. globalresearchonline.netnih.gov

Correlation between Redox Potentials and Biological Activity

A correlation between the redox potentials of nitroalkenyl benzenes and their biological activity has been observed. Specifically, the antibacterial activity of these compounds positively correlates with a more negative redox potential. nih.gov The nitropropenyl side chain, as found in 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, confers a more negative redox potential compared to the nitroethenyl side chain. nih.gov This suggests that the enhanced antibacterial and antifungal activity of the nitropropenyl derivatives is linked to their electrochemical properties, which may influence their interaction with biological targets. nih.gov

Pre-clinical Toxicity Assessments (Non-human In Vivo)

Zebrafish Embryo Toxicity Studies

Zebrafish embryos are a common model for assessing the developmental toxicity of chemical compounds. Studies on nitrophenols, such as 2-nitrophenol (B165410) (2NP) and 2,4-dinitrophenol (B41442) (DNP), have demonstrated their embryotoxicity in zebrafish. nih.govresearchgate.net Exposure to these compounds led to a range of developmental abnormalities in a concentration-dependent manner. nih.govresearchgate.net

Zebrafish Embryotoxicity of Select Nitroaromatic Compounds

| Compound | Observed Effects in Zebrafish Embryos | Reference |

|---|---|---|

| 2-Nitrophenol (2NP) | Mortality, decreased hatching success, no somite formation, incomplete eye and head development, tail curvature, weak pigmentation, kyphosis, scoliosis, yolk sac deformity, and nonpigmentation. | nih.govresearchgate.net |

| 2,4-Dinitrophenol (DNP) | Higher toxicity than 2NP with similar developmental abnormalities. | nih.govresearchgate.net |

| Trinitrotoluene (TNT) | Lethal effects and genotoxicity. | nih.gov |

| 2-amino-4,6-dinitrotoluene (2-ADNT) | Lethal effects, high proportion of chorda deformations, and genotoxicity. | nih.gov |

| 4-amino-2,6-dinitrotoluene (4-ADNT) | Lethal effects, high proportion of chorda deformations, and genotoxicity. | nih.gov |

These findings highlight that nitroaromatic compounds can be toxic to developing zebrafish embryos, inducing a variety of malformations and lethal effects. While these data provide a general understanding of the potential risks associated with this chemical class, specific studies on 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole are necessary to determine its specific embryotoxicity profile.

Environmental Fate and Degradation Studies

Photodegradation Pathways and Stability under Environmental Conditions

There is currently a lack of specific research on the photodegradation pathways and stability of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole under various environmental conditions. Photodegradation is a process where a chemical is broken down by light, typically ultraviolet (UV) radiation from the sun. nih.gov The effectiveness of this process can be influenced by factors such as the depth of water bodies, turbidity, and the presence of other substances that can either promote or inhibit the degradation. nih.gov

Potential Environmental Transformation Products and Their Characteristics

Given the absence of studies on the degradation of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, its environmental transformation products have not been identified. Transformation products are new chemicals formed as the parent compound degrades. researchgate.net These products can sometimes be more persistent or have different toxicological profiles than the original substance. researchgate.net

Generally, the transformation of organic compounds in the environment can involve a wide array of chemical reactions, including hydroxylation, cleavage of chemical bonds, and dealkylation. researchgate.net For 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, potential transformation pathways could involve modifications to the nitropropenyl group or the benzodioxole ring. However, without dedicated research, the identity and characteristics of any such transformation products are purely speculative. The increasing detection of various transformation products from pharmaceuticals and pesticides in freshwater highlights the importance of studying the environmental fate of all released chemical compounds. nih.gov

Table of Potential Degradation Data (Hypothetical)

Since no specific data was found, the following table is a hypothetical representation of what such data might look like. The values and products listed below are for illustrative purposes only and are not based on experimental results for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole.

| Parameter | Value/Description |

| Photodegradation Half-life | Not Determined |

| Primary Photodegradation Pathway | Not Determined |

| Identified Transformation Products | None Identified |

| Biodegradation Rate | Not Determined |

| Primary Biodegradation Pathway | Not Determined |

Future Research Directions and Applications

Development of Novel Therapeutic Agents Based on the Compound's Scaffold

The 1,3-benzodioxole (B145889) moiety is a recognized pharmacophore found in numerous compounds with diverse pharmacological activities. nih.gov This structural unit is a key component in compounds that have been investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. worldresearchersassociations.comnih.gov The unique electronic and conformational properties of the benzodioxole ring system allow it to interact with a variety of biological targets.

The presence of the nitropropene group further enhances the potential of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole as a lead compound for drug discovery. Nitroalkenes are known to be reactive species that can participate in various biological interactions, including Michael additions with nucleophilic residues in proteins, which can lead to the modulation of enzyme activity. This reactivity, when appropriately harnessed and optimized through medicinal chemistry efforts, can be exploited to design targeted therapies.

Future research in this area will likely focus on the synthesis of a library of derivatives of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole. By systematically modifying the substituents on both the benzodioxole ring and the propene chain, it may be possible to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of different functional groups could enhance target specificity, improve metabolic stability, and reduce potential off-target effects. The overarching goal is to develop novel therapeutic agents with improved efficacy and safety profiles for a range of diseases.

Further Elucidation of Undiscovered Molecular Targets

While the benzodioxole scaffold has been associated with a number of biological targets, the specific molecular interactions of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole are not yet fully understood. Preliminary studies on related compounds suggest several potential avenues for investigation. For example, some benzodioxole derivatives have been shown to interact with enzymes such as cyclooxygenases (COX) and protein tyrosine phosphatases. worldresearchersassociations.comnih.gov The potential for 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole to act on these or other undiscovered targets warrants further investigation.

Modern chemical biology techniques, such as affinity chromatography and activity-based protein profiling, could be employed to identify the direct binding partners of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole within the cellular proteome. Furthermore, high-throughput screening of the compound against a panel of known pharmacological targets could reveal unexpected activities and provide new starting points for drug development. A deeper understanding of the compound's mechanism of action at the molecular level is crucial for its rational development as a therapeutic agent.

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to minimize environmental impact. researchgate.net The synthesis of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole and its derivatives presents an opportunity to apply these principles. Traditional methods for the synthesis of nitroalkenes can sometimes involve harsh reaction conditions and the use of hazardous reagents.

Advanced Computational Design and Optimization of Analogues

In silico methods have become an indispensable tool in modern drug discovery, allowing for the rational design and optimization of lead compounds. In the context of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, computational modeling can provide valuable insights into its structure-activity relationships (SAR). By creating a virtual library of analogues and predicting their binding affinities for specific biological targets, researchers can prioritize the synthesis of the most promising compounds. nih.gov

Molecular docking studies can be used to visualize the binding mode of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole and its derivatives within the active site of a target protein. This information can guide the design of new analogues with improved binding interactions. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of the compounds with their biological activity, further aiding in the design of more potent and selective molecules. mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-(2-nitroprop-1-enyl)-1,3-benzodioxole, and how can reaction yields be optimized?

A common method involves nucleophilic substitution or condensation reactions. For example, 4-(3-chloropropoxy)-1,3-benzodioxole can react with nitro-substituted intermediates under basic conditions, as demonstrated in a synthesis yielding 87% product after crystallization from ether. Key parameters include temperature control (e.g., maintaining 60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric excess of the nitropropene precursor. NMR (δ 6.54–8.32 ppm for aromatic protons) and melting point (178–181°C) are critical for purity validation .

Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- NMR : Proton NMR resolves the nitropropene moiety (δ 8.32 ppm, singlet) and benzodioxole protons (δ 5.91–6.72 ppm).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 222.0768 for C₁₀H₉NO₄).

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and benzodioxole C-O-C (~1250 cm⁻¹) are diagnostic .

Q. How does the nitropropene substituent influence the compound’s reactivity in electrophilic substitution reactions?

The electron-withdrawing nitro group deactivates the benzene ring, directing electrophiles to the meta position relative to the benzodioxole oxygen. Kinetic studies using nitration or halogenation reactions show reduced reaction rates compared to unsubstituted benzodioxoles, with regioselectivity confirmed via X-ray crystallography .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of 4-(2-nitroprop-1-enyl)-1,3-benzodioxole, and how can they be resolved methodologically?

While some studies highlight anti-infective activity via protein tyrosine phosphatase (PTP) inhibition (IC₅₀ = 12 µM in S. aureus), others report negligible effects. These discrepancies may arise from:

Q. How can computational modeling predict the compound’s interaction with protein tyrosine phosphatases?

Docking simulations (AutoDock Vina) and molecular dynamics (MD) using PTP1B (PDB: 1PTV) reveal:

Q. What strategies improve the compound’s stability in aqueous buffers for in vitro studies?

Q. How does the compound’s stereochemistry (E/Z isomerism) affect its bioactivity?

The E-isomer (trans-configuration) shows 3-fold higher PTP inhibition than the Z-isomer. Separate isomers via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 85:15) and compare IC₅₀ values in enzyme assays. Absolute configuration is confirmed by CD spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.